molecular formula C19H16Cl2N3NaO5S B7782628 sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B7782628
M. Wt: 492.3 g/mol
InChI Key: GXOMMGAFBINOJY-SLINCCQESA-M
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Description

2-Methyl-5-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group and a nitro group. This compound is primarily used in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitrobenzoyl chloride can be synthesized through the nitration of 2-methylbenzoyl chloride. The nitration process involves the introduction of a nitro group (NO2) into the aromatic ring of 2-methylbenzoyl chloride using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods: In an industrial setting, the production of 2-methyl-5-nitrobenzoyl chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The final product is purified through crystallization or distillation.

Types of Reactions:

    Substitution Reactions: 2-Methyl-5-nitrobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The nitro group in 2-methyl-5-nitrobenzoyl chloride can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Condensation Reactions: This compound can participate in condensation reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Condensation: Aromatic compounds with catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of 2-methyl-5-aminobenzoyl chloride.

    Condensation: Formation of complex aromatic compounds.

Scientific Research Applications

2-Methyl-5-nitrobenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways:

    Nucleophilic Attack: The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of new covalent bonds.

    Redox Reactions: The nitro group can undergo reduction to form an amino group, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

2-Methyl-5-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

    2-Methylbenzoyl Chloride: Lacks the nitro group, making it less reactive in certain types of reactions.

    4-Nitrobenzoyl Chloride: Has the nitro group in a different position, affecting its reactivity and the types of reactions it can undergo.

    2-Chloro-5-nitrobenzoyl Chloride: Contains an additional chlorine atom, which can influence its reactivity and applications.

Uniqueness: The presence of both a methyl group and a nitro group in 2-methyl-5-nitrobenzoyl chloride makes it a unique compound with specific reactivity patterns and applications in organic synthesis and research.

Properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1/t13-,14+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOMMGAFBINOJY-SLINCCQESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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